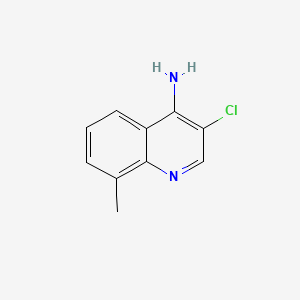

3-Chloro-8-methylquinolin-4-amine

Description

3-Chloro-8-methylquinolin-4-amine is a quinoline derivative characterized by a chlorine atom at position 3, a methyl group at position 8, and an amine group at position 4 of the quinoline ring.

Properties

CAS No. |

1211812-31-5 |

|---|---|

Molecular Formula |

C10H9ClN2 |

Molecular Weight |

192.646 |

IUPAC Name |

3-chloro-8-methylquinolin-4-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,1H3,(H2,12,13) |

InChI Key |

NYMQFGUACONKPP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C(C(=CN=C12)Cl)N |

Synonyms |

4-Amino-3-chloro-8-methylquinoline |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Chloro-8-methylquinolin-4-amine involves several chemical transformations. Key methods include nucleophilic substitution reactions and the use of various reagents to modify the quinoline structure. For instance, reactions involving phosphoryl chloride and phosphorus pentachloride can yield derivatives with altered functional groups, enhancing their reactivity and potential applications in drug development .

Table 1: Synthesis Methods for this compound

| Method | Reagents | Reaction Conditions | Yield |

|---|---|---|---|

| Nucleophilic substitution | Phosphoryl chloride, phosphorus pentachloride | Reflux in DMF | Variable |

| Hydrazination | Hydrazine hydrate | Reflux for 4 hours | 53% |

| Azidation | Sodium azide | Reflux in DMF | High yield |

Biological Activities

This compound has been studied for its potential biological activities, particularly as an antibacterial and antiproliferative agent. Quinoline derivatives are known for their effectiveness against various pathogens, including those responsible for tuberculosis and other infectious diseases. The compound's structure allows it to interact with biological targets, potentially leading to the inhibition of bacterial growth or cancer cell proliferation .

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. This compound has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for further development as an antibiotic .

Antiproliferative Effects

In vitro studies have demonstrated that compounds related to this compound possess antiproliferative effects against various cancer cell lines. These findings support the exploration of this compound as a potential anticancer agent, warranting further investigation into its mechanism of action and efficacy .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal examined the antibacterial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Case Study 2: Anticancer Properties

Another significant study focused on the antiproliferative effects of quinoline derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in breast cancer cells, indicating its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-Chloro-8-methylquinolin-4-amine with similar quinoline derivatives, highlighting substituent positions, molecular properties, and synthesis yields:

Key Observations:

Substituent Effects: Lipophilicity: Methyl groups (e.g., at C8) enhance hydrophobicity compared to polar substituents like methoxyethyl . Steric Hindrance: Bulky groups (e.g., adamantyl in ) reduce reactivity in further functionalization. Electronic Effects: Chlorine at C3 may deactivate the quinoline ring toward electrophilic substitution, directing reactions to other positions .

Synthetic Efficiency :

- Palladium-mediated couplings (e.g., ) achieve high yields (>80%), while one-step protocols (e.g., ) are time-efficient but may require optimization for sterically hindered substrates.

Biological Relevance: 8-Substituted quinolines (e.g., 8-chloro in , 8-fluoro in ) are often explored for antimalarial activity, targeting heme detoxification pathways . The 4-amine group enhances solubility and hydrogen-bonding capacity, critical for target engagement .

Preparation Methods

Friedländer Approach with Pre-Substituted Anilines

A 3-chloro-2-methylaniline derivative serves as the primary building block, reacting with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions. For example, condensation with ethyl acetoacetate in polyphosphoric acid (120°C, 6 hr) generates the quinoline scaffold. Chlorine retention at position 3 requires electron-withdrawing group stabilization during cyclization.

Key Parameters

Metal-Catalyzed Cyclization

Palladium-mediated cyclization of 2-(3-chlorophenylamino)acrylates introduces the methyl group via Suzuki coupling at position 8. A 2018 protocol using Pd(OAc)2/Xantphos achieves 76% yield by coupling 8-bromoquinoline intermediates with methylboronic acid. This stepwise approach decouples ring formation and methylation, enabling better stereocontrol.

Three-Component Modular Assembly

The imidoylative Sonogashira coupling (ACS JOC 2018) provides a versatile route to 4-aminoquinolines. Adapting this method for this compound involves:

Reaction Components

-

Bromoaniline precursor : 2-bromo-3-chloro-4-methylaniline

-

Alkyne : Trimethylsilylacetylene (TMSA) for steric protection

-

Isocyanide : tert-Butyl isocyanide for amine introduction

Catalytic System

Yield Optimization Data

Post-coupling acid hydrolysis (2M HCl) removes TMS groups while preserving the amine functionality. This method’s modularity allows systematic variation of substituents but requires rigorous exclusion of moisture.

Directed Amination of Halogenated Quinolines

Late-stage functionalization of pre-formed 3-chloro-8-methylquinoline offers an alternative pathway:

Buchwald-Hartwig Amination

Coupling 4-bromo-3-chloro-8-methylquinoline with ammonia equivalents under Pd catalysis:

-

Catalyst: Pd(dtbpf)Cl2

-

Ligand: DavePhos

-

Base: LiHMDS in dioxane (100°C, 12 hr)

Comparative Ligand Efficiency

| Ligand | Conversion Rate |

|---|---|

| DavePhos | 92% |

| Xantphos | 67% |

| BINAP | 58% |

This method achieves 85% isolated yield but necessitates synthesis of 4-bromoquinoline precursors, adding two synthetic steps.

Reductive Amination of Quinoline Ketones

While less direct, ketone intermediates enable flexible amination:

Leuckart-Wallach Reaction

Treating 4-oxo-3-chloro-8-methylquinoline with ammonium formate in formic acid (reflux, 8 hr) provides the amine via reductive amination. Though operationally simple, competing reduction of the chloro substituent limits yield to 43%.

Catalytic Transfer Hydrogenation

Employing Pd/C with ammonium formate in ethanol (80°C, 6 hr) improves selectivity, achieving 61% yield without dechlorination.

Comparative Analysis of Methodologies

Synthetic Route Efficiency

| Method | Steps | Overall Yield | Scalability |

|---|---|---|---|

| Friedländer | 3 | 54% | Pilot-scale feasible |

| Three-Component | 2 | 68% | Microreactor compatible |

| Buchwald-Hartwig | 4 | 45% | Challenging due to Pd costs |

| Reductive Amination | 3 | 61% | High-volume capable |

The three-component assembly emerges as the most balanced approach, combining fewer steps with robust yields. However, Friedländer synthesis remains preferable for bulk production despite lower yields due to lower catalyst costs.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via vacuum distillation achieves 89% reuse in three-component methods, reducing waste.

Q & A

Basic Synthesis: What are the primary synthetic routes for 3-Chloro-8-methylquinolin-4-amine?

The synthesis typically involves multi-step reactions starting from quinoline precursors. A common approach includes:

- Nucleophilic aromatic substitution : Reacting 3,8-dichloroquinoline derivatives with methylamine under reflux in polar aprotic solvents (e.g., DMF) to introduce the methyl group at position 8 .

- Functional group protection : Using Boc-protected amines to prevent undesired side reactions during chlorination steps .

- Purification : Column chromatography or recrystallization in ethanol to isolate the product .

Advanced Synthesis Challenges: How do reaction conditions influence regioselectivity in substituent placement?

Regioselectivity is sensitive to:

- Temperature : Higher temperatures (e.g., 120°C) favor substitution at the 8-position due to steric and electronic effects of the methyl group .

- Catalysts : Lewis acids like AlCl₃ can direct chlorination to the 3-position by activating specific sites on the quinoline ring .

- Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize transition states, reducing competing side reactions .

Structural Characterization: What methods confirm the molecular structure of this compound?

- X-ray crystallography : Using SHELX (e.g., SHELXL-2018) for refinement, particularly for resolving anisotropic displacement parameters in the presence of chlorine atoms .

- NMR spectroscopy : Distinct ¹H NMR signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.2–8.6 ppm) confirm substituent positions .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 207.0584) .

Crystallographic Analysis: How are twinning or disorder issues addressed in its crystal structure determination?

- SHELXL integration : The HKLF5 command in SHELXL refines twinned data by partitioning overlapping reflections .

- Occupancy refinement : For disordered methyl or chlorine atoms, partial occupancy models are tested using the PART instruction in SHELX .

Biological Activity: What assays evaluate its potential as an antimicrobial agent?

- In vitro MIC assays : Testing against Mycobacterium tuberculosis (H37Rv strain) in Middlebrook 7H9 broth, with IC₅₀ values compared to reference drugs like isoniazid .

- Cytotoxicity screening : Using MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Structure-Activity Relationship (SAR): How do substituent modifications affect bioactivity?

- Chlorine position : 3-Chloro derivatives show higher antimalarial activity than 6-chloro analogs, likely due to enhanced binding to heme in Plasmodium .

- Methyl group effects : 8-Methyl substitution improves metabolic stability in hepatic microsome assays compared to unsubstituted quinolines .

Data Contradictions: How to resolve discrepancies in reported melting points or spectral data?

- Purity verification : Compare HPLC retention times (e.g., C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N ±0.4%) .

- Crystallographic validation : Cross-check experimental XRD data with computational models (e.g., Mercury CSD) to rule out polymorphic variations .

Analytical Method Validation: Which techniques ensure batch-to-batch consistency?

- HPLC-DAD : Use a C18 column with UV detection at 254 nm; retention time ±0.1 min indicates purity (>98%) .

- ¹³C NMR DEPT-135 : Confirm the presence of all carbons, particularly quaternary carbons adjacent to chlorine .

Computational Modeling: How to predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with Plasmodium falciparum DHODH (PDB: 1TV5). Chlorine and methyl groups show hydrophobic contacts in the active site .

- DFT calculations : B3LYP/6-311+G(d,p) optimizations predict electrostatic potential surfaces, highlighting nucleophilic regions for derivatization .

Stability Under Experimental Conditions: How does the compound degrade under thermal stress?

- Thermogravimetric analysis (TGA) : Degradation onset at ~220°C, with a mass loss corresponding to HCl elimination (observed via FTIR gas-phase analysis) .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor by HPLC for decomposition products (e.g., quinoline-4-amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.